molecular formula C11H10F2O3 B2882095 2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid CAS No. 2137958-08-6

2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid

Cat. No. B2882095
CAS RN: 2137958-08-6
M. Wt: 228.195
InChI Key: QYIUGQOEDXBLHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid” is a complex organic molecule. It likely contains a chromene backbone, which is a common structure in many organic compounds, particularly in bioactive molecules and drugs .


Synthesis Analysis

While specific synthesis methods for this compound are not available, difluoromethylated compounds are often synthesized using various methods. For instance, novel fungicidally active succinate dehydrogenase inhibitors have been prepared, which carry a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component . Another study discussed the hydrolytic reactivity of 2-difluoromethyl pyrroles .


Chemical Reactions Analysis

Difluoromethylation processes often involve X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .

Scientific Research Applications

Late-stage Difluoromethylation

The compound can be used in late-stage difluoromethylation processes . This is a field of research that has benefited from the invention of multiple difluoromethylation reagents . The process involves the formation of X–CF2H bonds where X can be C(sp), C(sp2), C(sp3), O, N, or S .

Photocatalytic Difluoromethylation

The compound can be used in photocatalytic difluoromethylation reactions . These reactions are accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .

Pharmaceutical Applications

The CF2H group substitutions exert positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity . These are tenets of considerable importance in pharmaceutical science .

Agrochemical Applications

The introduction of fluoro-substituents into molecules has a striking positive impact on their physical properties including metabolic stability, solubility, and lipophilicity . This makes the compound potentially useful in agrochemical science .

Materials Science Applications

The compound can be used in materials science due to the positive impacts of the CF2H group substitutions on the physical properties of organic compounds .

Selective Difluoromethylation

The compound can be used in selective di- and monofluoromethylation . This represents one of the most straightforward synthetic methods and thus can be conveniently used in synthetic design .

properties

IUPAC Name

2-(difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c12-10(13)9-7(11(14)15)5-6-3-1-2-4-8(6)16-9/h1-4,7,9-10H,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIUGQOEDXBLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC=CC=C21)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid

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